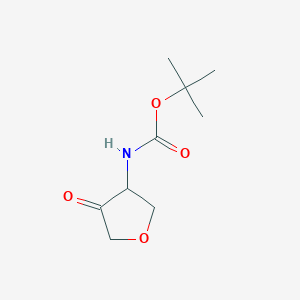










|
REACTION_CXSMILES
|
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][C@@H:12]1[CH2:16][O:15][CH2:14][C@H:13]1[NH:17][C:18](=[O:24])[O:19][C:20]([CH3:23])([CH3:22])[CH3:21].C(N(CC)CC)C>C1COCC1.O>[O:11]=[C:12]1[CH2:16][O:15][CH2:14][CH:13]1[NH:17][C:18](=[O:24])[O:19][C:20]([CH3:22])([CH3:21])[CH3:23]
|


|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
137 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
5.24 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)C
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
O[C@H]1[C@@H](COC1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
18.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Stirring at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is added
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction is warmed to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
The reaction is stirred for 16 h
|
|
Duration
|
16 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction is concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to remove THF
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is extracted with EtOAc (3×70 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organics dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give 6.4 g of crude product as an orange oil
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product is purified on silica gel (220 g, 15-30% EtOAc/hexanes)
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C1C(COC1)NC(OC(C)(C)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |